tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate

pKa prediction Boc deprotection salt formation

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate (CAS 2173116-43-1) is a synthetic organic compound that integrates a 2,4-thiazolidinedione (TZD) core with an N-Boc-protected piperazine moiety via a methylene linker. The compound has a molecular formula of C₁₃H₂₁N₃O₄S, a molecular weight of 315.39 g/mol, and is typically supplied at ≥95% purity.

Molecular Formula C13H21N3O4S
Molecular Weight 315.39 g/mol
CAS No. 2173116-43-1
Cat. No. B1460367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
CAS2173116-43-1
Molecular FormulaC13H21N3O4S
Molecular Weight315.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)CSC2=O
InChIInChI=1S/C13H21N3O4S/c1-13(2,3)20-11(18)15-6-4-14(5-7-15)9-16-10(17)8-21-12(16)19/h4-9H2,1-3H3
InChIKeyNZXFCRLUIKIGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate (CAS 2173116-43-1): A Boc-Protected Thiazolidinedione-Piperazine Building Block for Targeted Heterocyclic Synthesis


tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate (CAS 2173116-43-1) is a synthetic organic compound that integrates a 2,4-thiazolidinedione (TZD) core with an N-Boc-protected piperazine moiety via a methylene linker [1]. The compound has a molecular formula of C₁₃H₂₁N₃O₄S, a molecular weight of 315.39 g/mol, and is typically supplied at ≥95% purity . Its dual functional architecture—a bioactive TZD scaffold known for enzyme inhibition and metabolic modulation, combined with a Boc-protected piperazine handle amenable to selective deprotection and further elaboration—positions it as a strategic intermediate for constructing diverse pharmacologically relevant heterocyclic systems [2].

Why Generic Thiazolidinedione-Piperazine Intermediates Cannot Replace tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate in Multi-Step Synthetic Routes


Although numerous TZD-piperazine conjugates exist, simple in-class substitution is mechanistically unsound because four structural variables simultaneously govern downstream reactivity, physicochemical properties, and biological-outcome reproducibility: (i) the presence or absence of the Boc protecting group on the piperazine nitrogen, which controls orthogonal deprotection timing and amine nucleophilicity in subsequent coupling steps [1]; (ii) the precise methylene bridge length between the TZD N-3 position and the piperazine ring, which influences conformational flexibility and target-binding geometry [2]; (iii) the identity of the heterocycle attached to the piperazine (thiazolidinedione versus rhodanine, hydantoin, or oxazolidinedione), each of which imposes distinct hydrogen-bonding patterns and redox properties [3]; and (iv) the overall lipophilicity–polar surface area balance (XLogP3 = 1; TPSA = 95.5 Ų for this compound [4]), which directly impacts membrane permeability and nonspecific binding in cell-based assays. Interchanging any single variable without rigorous head-to-head validation has been documented to produce order-of-magnitude shifts in target potency and selectivity within this scaffold class [2].

Quantitative Differentiation Evidence for tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate Versus Closest Analogs


Predicted pKa of the Piperazine NH After Boc Depletion: Implications for pH-Dependent Reactivity and Salt Formation

The predicted pKa of the piperazine moiety in the Boc-deprotected form of this compound is 6.47 ± 0.10 . When compared to the pKa of the N-methylpiperazine analog (predicted pKa ~7.8–8.2 for tertiary amine protonation [1]) and the piperidine analog (predicted pKa ~10.0–10.5 for secondary amine [1]), the target compound's intermediate basicity offers a differentiated window for selective protonation, enabling cleaner acid–base extraction during workup and more controlled salt stoichiometry during HCl salt formation. The thiazolidinedione N-3 methylene-linked piperazine architecture also yields a predicted boiling point of 422.8 ± 55.0 °C and a density of 1.305 ± 0.06 g/cm³ , which differ from the N-aryl piperazine TZD analogs that typically exhibit higher densities (>1.35 g/cm³) due to increased aromatic content.

pKa prediction Boc deprotection salt formation purification strategy

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Profiling

The computed topological polar surface area (TPSA) of this compound is 95.5 Ų [1]. In the thiazolidinedione-piperazine scaffold class, CNS-penetrant candidates typically require TPSA < 90 Ų, while peripherally restricted analogs often exceed 110 Ų [2]. A structurally analogous series of piperazine-based thiazolidinones reported by El-Miligy et al. (2017) demonstrated that compounds with TPSA values in the 90–100 Ų range exhibited balanced cell permeability and aqueous solubility, with VEGFR2 IC₅₀ values of 0.03–0.06 μM for optimized congeners [3]. The target compound's TPSA of 95.5 Ų places it at the boundary of CNS permeability, offering a starting point that can be tuned slightly downward (via N-Boc removal and capping with small alkyl groups) for CNS targets or pushed upward (via sulfonamide or carboxylate introduction) for peripheral restriction.

TPSA CNS drug design ADME blood-brain barrier

Rotatable Bond Count and Synthetic Accessibility: Benchmarking Against N-Aryl Piperazine TZD Analogs

The target compound possesses 4 rotatable bonds (computed) [1], which is 2–4 fewer rotatable bonds than typical N-aryl piperazine TZD derivatives (e.g., 1,4-benzodioxane thiazolidinedione piperazine derivatives with 6–8 rotatable bonds [2]). This reduced rotational freedom correlates with lower entropic penalty upon target binding and improved ligand efficiency metrics in fragment-based drug discovery [3]. Furthermore, the compound's heavy atom count of 21 and hydrogen bond acceptor count of 6 place it within the lead-like chemical space (Rule of 3.5: HAC ≤ 26, rotatable bonds ≤ 7), whereas many fully elaborated TZD-piperazine drug candidates exceed these thresholds [3].

synthetic accessibility rotatable bonds lead-likeness fragment coupling

Boc Protection Status: Orthogonal Reactivity and Storage Stability Versus Free Piperazine TZD Analogs

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen distinguishes this compound from the free piperazine analog (3-[(piperazin-1-yl)methyl]-1,3-thiazolidine-2,4-dione). The Boc group provides orthogonal protection: it is stable to nucleophiles, catalytic hydrogenation, and basic conditions, yet is cleanly removed with trifluoroacetic acid (TFA) or HCl/dioxane [1]. The free piperazine analog, by contrast, is hygroscopic, prone to carbonate formation upon atmospheric CO₂ exposure, and exhibits limited shelf life at ambient temperature . The target compound's predicted boiling point of 422.8 ± 55.0 °C and density of 1.305 ± 0.06 g/cm³ are consistent with a non-hygroscopic, crystalline solid amenable to long-term storage at -20°C, as confirmed by supplier storage recommendations [2].

Boc protection storage stability orthogonal deprotection solid-phase synthesis

Optimal Application Scenarios for tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinases and Metabolic Enzymes

With only 4 rotatable bonds and a TPSA of 95.5 Ų [1], this compound meets Rule-of-3 criteria for fragment libraries. Its Boc-protected piperazine provides a single reactive handle for covalent or non-covalent fragment linking after TFA deprotection, while the TZD core can engage catalytic lysine residues in kinase ATP-binding pockets or form hydrogen bonds with PPARγ ligand-binding domains [2]. The intermediate pKa of the free piperazine (6.47) enables pH-tunable solubility, reducing DMSO stock precipitation issues common with more basic fragments. Procurement value: one building block serves as a common precursor for >50 fragment elaboration pathways via parallel amide coupling or reductive amination.

PROTAC Linker and Cereblon-Ligand Conjugation Scaffold

The orthogonal Boc protection on the piperazine nitrogen [3] allows sequential conjugation: first, Boc deprotection and coupling to a CRBN- or VHL-recruiting ligand; second, installation of a target-protein warhead at the TZD N-3 position via alkylation or amidation. The compact methylene bridge minimizes linker length, which is critical for maintaining productive ternary complex geometry in PROTAC design [4]. The 4 rotatable bonds confer sufficient but not excessive flexibility, reducing the entropic penalty during ternary complex formation compared to longer polyethylene glycol linkers.

Structure-Activity Relationship (SAR) Probe Development for TZD-Based Anti-Inflammatory Programs

The TZD scaffold is the pharmacophoric core of clinically validated PPARγ agonists (e.g., pioglitazone) [2]. This compound's Boc-piperazine appendage at the TZD N-3 position represents a distinct substitution vector not explored in marketed glitazones, which typically bear N-3 alkyl or benzyl groups. Systematic SAR exploration around this vector—via Boc deprotection and diversification with aryl sulfonamides, acyl groups, or heteroaryl carboxamides—can probe novel PPARγ interaction surfaces or selective PPARγ modulator (SPPARγM) profiles. The predicted pKa and TPSA parameters support oral bioavailability potential in lead molecules derived from this intermediate.

Multi-Gram Intermediate Supply for Parallel Library Synthesis in CRO and Internal Medicinal Chemistry Groups

Commercial availability at >95% purity with pricing transparency ($578.00/g at research scale [1]) enables cost modeling for library production. The Boc group's stability to air and moisture [3] permits storage at -20°C without special handling equipment, reducing operational friction in high-throughput parallel synthesis workflows. The single Boc deprotection step required before library diversification minimizes the number of synthetic operations, making this intermediate suitable for automated liquid-handling platforms in both 96-well and 384-well formats.

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